molecular formula C17H18ClN5O2 B2963107 9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 849918-95-2

9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2963107
CAS No.: 849918-95-2
M. Wt: 359.81
InChI Key: SPKRMCMDDPGIHE-UHFFFAOYSA-N
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Description

This tricyclic purine derivative features a pyrimido[2,1-f]purine core with substitutions at positions 1 (methyl), 3 (ethyl), and 9 (4-chlorophenyl). Such compounds are often explored for their bioactivity, including phosphodiesterase (PDE) inhibition and receptor binding, due to their structural resemblance to xanthine-based drugs like theophylline . The 4-chlorophenyl group at position 9 likely enhances hydrophobic interactions in biological targets, while the ethyl and methyl substituents influence solubility and metabolic stability.

Properties

IUPAC Name

9-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-3-21-15(24)13-14(20(2)17(21)25)19-16-22(9-4-10-23(13)16)12-7-5-11(18)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKRMCMDDPGIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H16ClN5O2
  • Molecular Weight : 319.76 g/mol

The compound features a tetrahydropyrimidine ring fused to a purine-like structure which is crucial for its biological interactions.

Research indicates that compounds similar to this tetrahydropyrimido derivative often act as antagonists at adenosine receptors (ARs), particularly A1 and A2A subtypes. These receptors are implicated in various physiological processes including neurotransmission and cardiovascular function.

1. Adenosine Receptor Antagonism

Studies have shown that derivatives of tetrahydropyrimido compounds exhibit significant affinity for A1 and A2A adenosine receptors. For instance:

  • Compound 9a demonstrated a K_i value of 249 nM for A1 AR and 253 nM for A2A AR, indicating its potential as a dual antagonist .
  • Another derivative displayed high selectivity for A2A AR with a K_i value of 149 nM .

2. Inhibition of Monoamine Oxidase (MAO)

The compound also shows promise as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. The inhibition of MAO-B has therapeutic implications in treating neurodegenerative diseases such as Parkinson's disease.

3. Antibacterial Activity

Recent studies have indicated that related compounds exhibit antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis. While specific data on this compound's antibacterial activity is limited, the structural similarities suggest potential efficacy .

Research Findings and Case Studies

Several research studies have evaluated the biological activity of related compounds:

StudyCompoundActivityK_i / IC50 Values
Drabczynska et al. (2007)9aDual A1/A2A AR antagonistK_i A1: 249 nM; K_i A2A: 253 nM
Koch et al. (2013)10aTriple-target inhibitorK_i A1: 217 nM; K_i A2A: 268 nM; IC50 MAO-B: 508 nM
Recent StudyVarious derivativesAntibacterialIC50 values ranging from 0.63 µM to 6.28 µM against urease

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The target compound shares a pyrimido[2,1-f]purine backbone with analogs but differs in substituent chemistry. Key comparisons include:

Compound Position 1 Position 3 Position 9 Molecular Weight Key Modifications
Target Compound Methyl Ethyl 4-Chlorophenyl ~406.9 (estimated) Balanced lipophilicity from ethyl and chlorophenyl groups.
9-(2,3-Dimethylphenyl)-1-Methyl-3-(4-Methylbenzyl)-Analog Methyl 4-Methylbenzyl 2,3-Dimethylphenyl ~449.9 Bulkier benzyl substituent; increased steric hindrance may reduce target binding.
9-(5-Chloro-2-Methylphenyl)-1-Methyl-3-Phenethyl-Analog Methyl Phenethyl 5-Chloro-2-methylphenyl 449.9 Phenethyl chain enhances π-π stacking; chloro-methylphenyl adds steric bulk.
1,3-Dimethyl-9-(Prop-2-ynyl)-Analog (Compound 24) Methyl Methyl Prop-2-ynyl 273.3 Linear alkyne group reduces aromaticity; lower molecular weight improves solubility.
9-Ethoxyethyl-3-(2-Morpholinoethyl)-Analog Methyl 2-Morpholinoethyl 4-Ethoxyphenyl 454.5 Morpholinoethyl enhances solubility; ethoxyphenyl introduces polar interactions.

Physicochemical Properties

  • Lipophilicity: Ethyl (target compound) vs. phenethyl () or morpholinoethyl () groups modulate logP values. The target compound’s logP is likely intermediate (~2.5–3.0), balancing membrane permeability and solubility.
  • Thermal Stability: Melting points vary widely (e.g., 124–125°C for 10-ethyl-diazepino-purine-dione vs. 268–271°C for 9-ethenyl-analog ), correlating with crystallinity and substituent rigidity.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 9-(4-chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

  • Methodology : The compound is synthesized via ultrasound-assisted methods using Fe(DS)₃ (a Lewis acid-surfactant combined catalyst) to promote cyclocondensation. Key steps include:

  • Reacting substituted benzaldehydes with 3-amino precursors under sonication (30–50 kHz) for 6–12 hours.
  • Purification via column chromatography (EtOAc/hexane gradient) and characterization using IR, NMR, and elemental analysis .
    • Example Data :
Reagent/ConditionYield (%)Purity (HPLC)
Fe(DS)₃, ultrasound78–85≥98%
Conventional thermal60–6590–95%

Q. How is the compound structurally characterized to confirm its purity and regiochemistry?

  • Methodology :

  • X-ray crystallography for absolute configuration determination (e.g., bond lengths, angles, and torsion angles) .
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Peaks at δ 1.92–2.24 (m, CH₂), 3.24 (s, N-CH₃), and aromatic protons confirm substituent positions .
  • IR : Absorbance at 1705 cm⁻¹ (C=O stretching) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 4-chlorophenyl or ethyl groups) influence biological activity?

  • Methodology :

  • Synthesize analogs (e.g., 9-(4-methoxyphenyl), 9-(3-fluorophenyl)) and compare bioactivity via:
  • Enzyme inhibition assays (e.g., kinase or PDE targets).
  • Cellular models : IC₅₀ determination in cancer/pro-inflammatory cell lines.
  • Key Finding : Electron-withdrawing groups (e.g., 4-Cl) enhance binding affinity to hydrophobic enzyme pockets, while bulky substituents reduce solubility .

Q. How can contradictions in reported biological activity be resolved?

  • Analysis Framework :

  • Purity assessment : Compare HPLC profiles across studies; impurities >2% may skew bioactivity .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Example : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 5 µM) may arise from differential cell permeability or metabolic stability .

Q. What strategies optimize synthetic routes for scalability without compromising yield?

  • Methodology :

  • Catalyst screening : Replace Pd(Ph₃)₄ with cheaper Ni-based catalysts for Suzuki couplings .
  • Solvent engineering : Use biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics.
  • Process intensification : Continuous flow reactors reduce reaction time from 12 hours to 2 hours .

Q. How is in vitro toxicity assessed for this compound?

  • Methodology :

  • MTT/PrestoBlue assays in HEK293 or HepG2 cells to determine CC₅₀.
  • Oxidative stress markers : Measure ROS levels via DCFDA fluorescence.
  • Data Source : Cross-reference with chemical toxicity databases for structural analogs (e.g., LD₅₀ in rodents) .

Methodological Validation Questions

Q. What analytical techniques validate the compound’s stability under physiological conditions?

  • Methodology :

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) over 24 hours.
  • Accelerated stability studies : 40°C/75% RH for 4 weeks .

Q. How are computational models used to predict SAR or metabolic pathways?

  • Methodology :

  • Docking studies (AutoDock Vina) : Predict binding modes to CYP450 isoforms.
  • ADMET Prediction (SwissADME) : LogP ~2.8 suggests moderate blood-brain barrier permeability .

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